2-Bromo-4-methoxybenzaldehyde
Overview
Description
2-Bromo-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Material Science
Organic Synthesis : 2-Bromo-4-methoxybenzaldehyde is a valuable intermediate in organic synthesis. For instance, it has been used in the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound that was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high purity of 99.8% (Chen Bing-he, 2008).
Material Science : In material science, derivatives of this compound have been explored for their potential applications. For example, the synthesis of chalcone derivatives from halogenated vanillin and their evaluation as antioxidants highlight the compound's relevance in developing materials with antioxidant properties (Chairul Rijal et al., 2022).
Crystallography and Structural Analysis
- Crystal Structure Determination : The compound has been utilized in crystallography to determine the crystal structures of related compounds, offering insights into their molecular configurations and interactions. For instance, the crystal structures of various thiosemicarbazones derived from similar benzaldehydes were determined, providing valuable information on their planarity and molecular interactions (Y. Chumakov et al., 2014).
Pharmacological and Chemical Studies
- Chemical Properties : Research on the compound's derivatives has also contributed to understanding its chemical behavior and properties. Spectroscopic studies, including FT-IR, FT-Raman, NBO, HOMO-LUMO, and NMR analyses of related compounds, provide deep insights into their electronic structure and potential reactivity. Such studies are crucial for designing new compounds with desired pharmacological or material properties (V. Balachandran et al., 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various molecular targets depending on the specific context of its use.
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Bromo-4-methoxybenzaldehyde may interact with its targets through similar reactions.
Biochemical Pathways
It is involved in various reactions such as carbonylative stille couplings, knoevenagel condensation, and intramolecular amination . These reactions suggest that it may affect a variety of biochemical pathways depending on its specific use.
Pharmacokinetics
Its solid form and molecular weight of 21504 suggest that its bioavailability may be influenced by factors such as solubility and permeability.
Result of Action
Given its role as an intermediate in organic synthesis and pharmaceutical applications , it is likely to contribute to the synthesis of various complex molecules, potentially influencing a wide range of cellular processes.
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that factors such as temperature, oxygen levels, and humidity may affect its stability and activity.
Biochemical Analysis
Biochemical Properties
It is known to be involved in various reactions such as Carbonylative Stille couplings, isomerization, intramolecular Heck reactions, Knoevenagel condensation, cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters, imination, and oxidative heterocyclization
Molecular Mechanism
Properties
IUPAC Name |
2-bromo-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODISAUHBLBVQKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456205 | |
Record name | 2-Bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43192-31-0 | |
Record name | 2-Bromo-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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